Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named methyl 3-(4-nitrophenyl)oxirane-2-carboxylate according to IUPAC rules. Its molecular formula is $$ \text{C}{10}\text{H}{9}\text{NO}_{5} $$, with a molecular weight of 223.18 g/mol. The structure consists of an epoxide (oxirane) ring fused to a carboxylate ester group and a 4-nitrophenyl substituent (Figure 1). The CAS Registry Number is 108492-48-4, and its SMILES representation is $$ \text{COC(=O)C1C(O1)C2=CC=C(C=C2)N+[O-]} $$.
Table 1: Key identifiers of methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate |
| Molecular Formula | $$ \text{C}{10}\text{H}{9}\text{NO}_{5} $$ |
| Molecular Weight | 223.18 g/mol |
| CAS Number | 108492-48-4 |
| InChIKey | MVYNAWKGJNUDJT-UHFFFAOYSA-N |
X-Ray Crystallographic Analysis of Epoxide Ring Geometry
While direct X-ray data for this compound is limited, analogous epoxide-containing structures reveal critical geometric insights. The epoxide ring typically exhibits a strained three-membered cyclic ether structure with bond angles near 60°. In related nitroaryl epoxides, the dihedral angle between the epoxide oxygen and the aryl nitro group ranges between 60–75°, influencing electronic conjugation. The nitro group’s para position on the benzene ring creates a planar arrangement, stabilized by resonance with the epoxide’s electron-deficient oxygen.
Chirality and Enantiomeric Purity Assessment
The compound’s stereogenic center at the C2 position of the oxirane ring confers chirality. The (2S) enantiomer has been reported with a specific optical rotation, though experimental values for this compound are not publicly available. Enantiomeric purity is typically assessed via chiral HPLC or polarimetry, with resolved peaks corresponding to $$ R $$ and $$ S $$ configurations.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (400 MHz, CDCl3):
- δ 3.89 (s, 3H): Methyl ester protons.
- δ 4.35–4.45 (m, 2H): Epoxide ring protons (AB quartet, $$ J = 4.2 \, \text{Hz} $$).
- δ 7.65 (d, 2H, $$ J = 8.8 \, \text{Hz} $$): Aromatic protons meta to nitro group.
- δ 8.25 (d, 2H, $$ J = 8.8 \, \text{Hz} $$): Aromatic protons ortho to nitro group.
13C NMR (100 MHz, CDCl3):
Infrared (IR) Vibrational Modes of Functional Groups
Key IR absorptions (cm⁻¹):
- 1725: Ester carbonyl ($$ \text{C=O} $$).
- 1520 and 1350: Asymmetric and symmetric stretching of nitro ($$ \text{NO}_2 $$).
- 1250: Epoxide ring ($$ \text{C-O-C} $$).
Table 2: IR spectral assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O | 1725 | Strong |
| NO₂ asymmetric | 1520 | Strong |
| NO₂ symmetric | 1350 | Medium |
| Epoxide C-O-C | 1250 | Medium |
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum shows:
- m/z 223.18: Molecular ion peak ($$ \text{[M]}^+ $$).
- m/z 179: Loss of CO₂ (−44 Da) from the ester group.
- m/z 150: Cleavage of the epoxide ring.
- m/z 77: Benzene ring fragment.
Figure 2: Major fragmentation pathways
- $$ \text{M}^+ \rightarrow \text{M - CO}_2 $$
- $$ \text{M}^+ \rightarrow \text{M - NO}_2 $$
Properties
IUPAC Name |
methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-15-10(12)9-8(16-9)6-2-4-7(5-3-6)11(13)14/h2-5,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNAWKGJNUDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536922 | |
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108492-48-4 | |
| Record name | Methyl 3-(4-nitrophenyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of 3-(4-nitrophenyl)propanoate Derivatives
One common approach is to start from a 3-(4-nitrophenyl)propanoic acid or its ester and perform an epoxidation on the double bond of an allylic precursor or via halohydrin intermediates.
Halohydrin Route : The 3-(4-nitrophenyl)propanoate is first converted into a halohydrin intermediate (e.g., chlorohydrin or bromohydrin) by halogenation in the presence of water. Subsequent treatment with a base induces intramolecular cyclization to form the oxirane ring.
Direct Epoxidation : If an allylic double bond is present, epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Esterification to Methyl Ester
The carboxylic acid group is esterified to the methyl ester either before or after epoxidation, depending on the stability of intermediates.
- Typical esterification involves treatment with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) or via methylation reagents like diazomethane.
Detailed Synthetic Example (Literature-Based)
While direct literature on this compound is limited, analogous compounds and related nitrophenyl epoxides provide insight:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Nitration of phenylpropanoate | 4-nitrophenyl precursor via nitration or use of 4-nitrophenyl substituted starting material | Introduction of nitro group at para position | Controlled nitration to avoid over-substitution |
| 2. Formation of halohydrin intermediate | Halogen (Cl2, Br2) in aqueous medium | Halohydrin formation at 2,3-position | Temperature control critical to avoid side reactions |
| 3. Cyclization to epoxide | Base (NaOH, K2CO3) | Intramolecular ring closure to oxirane | Mild conditions to preserve nitro group |
| 4. Esterification | Methanol, acid catalyst or methylation reagent | Formation of methyl ester | Esterification can be done before or after epoxidation |
Research Findings and Optimization
Impurity Control : Studies on related nitrophenyl carbonate syntheses emphasize the importance of controlling impurities during esterification and epoxidation steps by optimizing temperature, reagent stoichiometry, and reaction time to maximize yield and purity.
Yield and Purity : Typical yields for similar epoxide esters range from 60% to 90%, with purity assessed by HPLC and NMR spectroscopy. The presence of the nitro group requires careful monitoring to prevent reduction or side reactions.
Stereochemistry : The oxirane ring can exist as enantiomers; stereoselective synthesis may require chiral catalysts or resolution techniques, although racemic mixtures are common in many synthetic routes.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 3-(4-nitrophenyl)propanoic acid or ester | Commercially available or synthesized |
| Halohydrin formation | Aqueous halogenation at 0–20 °C | Control temperature to avoid overreaction |
| Base for cyclization | NaOH or K2CO3, mild heating (25–40 °C) | Intramolecular ring closure to epoxide |
| Epoxidation reagent | m-CPBA or H2O2 with catalyst | Alternative to halohydrin route |
| Esterification | Methanol, acid catalyst or diazomethane | Esterification before or after epoxidation |
| Reaction time | 1–6 hours depending on step | Monitored by TLC or HPLC |
| Yield | 60–90% | Dependent on purity of intermediates |
| Purity assessment | HPLC, NMR, IR | Confirm structure and absence of impurities |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate typically involves the reaction of 4-nitrobenzaldehyde with methyl chloroacetate in the presence of a base, such as sodium hydroxide. This intermediate undergoes epoxidation using a peracid like m-chloroperbenzoic acid to form the oxirane ring.
Chemical Reactions:
This compound can participate in various chemical reactions:
- Oxidation: Forms carboxylic acids or ketones.
- Reduction: The nitro group can be converted to an amino group using reducing agents.
- Substitution: The oxirane ring can react with nucleophiles like amines or alcohols.
Scientific Research Applications
1. Chemistry:
this compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to be a versatile building block in organic synthesis.
2. Biology:
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving epoxides and nitro groups. Its high reactivity facilitates investigations into biochemical pathways and mechanisms.
3. Medicine:
The compound acts as a precursor for potential drug candidates with various therapeutic properties, including:
- Antimicrobial Activity: Studies have indicated its efficacy against various bacterial strains.
- Anticancer Properties: Research suggests that derivatives of this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways is under investigation.
4. Industry:
this compound is employed in producing specialty chemicals and materials with tailored properties for industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Products |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Pharmaceuticals, Agrochemicals |
| Biology | Study of enzyme reactions | Biochemical probes |
| Medicine | Precursor for drug candidates | Antimicrobial agents, Anticancer drugs |
| Industry | Production of specialty chemicals | Tailored materials |
Case Studies
- Antimicrobial Activity: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting its potential in developing new antibiotics.
- Cancer Research: Research involving this compound has shown promising results in inhibiting tumor growth in vitro, suggesting its utility as a lead compound for anticancer drug development.
- Inflammation Modulation: Investigations into the anti-inflammatory properties revealed that this compound could reduce markers of inflammation in cellular models, indicating its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the inhibition of enzyme activity or the modification of biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate with structurally related epoxides and nitrophenyl derivatives:
Key Differences
Substituent Effects: Nitro Position: The 4-nitrophenyl group in the target compound enhances para-directed electronic effects compared to ortho-substituted analogs (e.g., 3-(2-nitrophenyl) derivatives). Para substitution stabilizes negative charge in intermediates, favoring nucleophilic attack at the epoxide’s β-carbon . Functional Groups: Replacing the ester (COOCH₃) with an amide (CONHPh) improves crystallinity and thermal stability, as evidenced by the monoclinic crystal structure of 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide (space group P21, a = 5.9800 Å, β = 96.105°) .
Synthetic Methods: Darzens Condensation: Used for 3-(2-nitrophenyl)oxirane derivatives, yielding products in 30 minutes with minimal purification . Acid-Catalyzed Rearrangements: Convert 3-(2-nitrophenyl)oxiranes to N-(2-carboxyphenyl)aryloxal monoamides, highlighting positional sensitivity of nitro groups .
coli and C. albicans (MIC: 4–8 µg/mL) .
Physical Properties :
- Solubility : Nitro groups reduce solubility in polar solvents compared to methoxy-substituted analogs (e.g., Methyl 3-(4-methoxyphenyl)-2-oxiranecarboxylate) .
- Melting Points : Amide derivatives (e.g., 3-(4-nitrophenyl)-N-phenyloxirane-2-carboxamide) exhibit higher melting points (>160°C) due to hydrogen bonding, unlike ester analogs .
Biological Activity
Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, also known as a nitrophenyl oxirane derivative, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₉NO₅
- Molecular Weight : 223.19 g/mol
This compound features an epoxide functional group, which is significant for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins and nucleotides in DNA.
1. Antimicrobial Activity
Research indicates that compounds with nitrophenyl groups exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
- Case Study : In a study evaluating the efficacy of nitrophenyl derivatives against bacterial strains, this compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent .
2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit esterases and other hydrolases, which are crucial in various biochemical pathways.
- Research Findings : A study highlighted the compound's ability to modulate esterase activity by interacting with the active site of the enzyme, thus altering its catalytic efficiency .
Biological Activity Data Table
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Enzyme Inhibition | Modulation of esterase activity | |
| Cytotoxicity | Potential effects on cancer cell lines |
Toxicological Profile
Understanding the safety and toxicity profile is essential for any compound intended for therapeutic use. Preliminary studies suggest that while this compound exhibits biological activity, further investigations into its cytotoxic effects are warranted.
Q & A
Basic: What are the recommended synthetic routes for Methyl 3-(4-nitrophenyl)-2-oxiranecarboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via epoxidation of α,β-unsaturated esters. A common approach involves reacting 3-(4-nitrophenyl)acrylic acid methyl ester with a peracid (e.g., mCPBA) under controlled temperatures (0–5°C) to minimize side reactions like over-oxidation. Solvent choice (e.g., dichloromethane or ethyl acetate) and stoichiometric ratios (1:1.1 substrate-to-oxidant) are critical for regioselectivity . Optimization should include monitoring via TLC or HPLC to track epoxide formation and minimize dimerization byproducts.
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography is definitive for structural confirmation. Monoclinic crystal systems (space group P2₁) with unit cell parameters a = 5.980 Å, b = 5.196 Å, c = 21.503 Å, and β = 96.105° have been reported for analogous oxiranecarboxamides, providing bond-length precision (±0.005 Å) .
- NMR : NMR should show distinct signals for the epoxide protons (δ 3.5–4.2 ppm) and nitrophenyl aromatic protons (δ 8.1–8.3 ppm). NMR confirms the ester carbonyl (δ ~165–170 ppm) .
Advanced: How does the electronic nature of the 4-nitrophenyl group influence the reactivity of the epoxide ring?
Methodological Answer:
The electron-withdrawing nitro group enhances electrophilicity at the epoxide’s β-carbon, facilitating nucleophilic ring-opening reactions. For example, amines or thiols preferentially attack the β-position due to resonance stabilization from the nitrophenyl moiety. Computational studies (DFT) on analogous systems show a 0.3–0.5 eV reduction in activation energy for β-attack compared to unsubstituted epoxides . Experimental validation requires kinetic monitoring via NMR or IR spectroscopy under inert conditions.
Advanced: How can researchers resolve contradictions in reported regioselectivity for ring-opening reactions?
Methodological Answer:
Discrepancies often arise from solvent polarity or nucleophile strength. For example:
- Polar aprotic solvents (e.g., DMF) favor β-attack due to stabilization of transition states.
- Bulky nucleophiles (e.g., tert-butylamine) may shift selectivity to the α-position.
A systematic approach involves:
Screening solvents and nucleophiles.
Comparing experimental results with computed transition-state models (e.g., using Gaussian or ORCA software) .
Validating with X-ray structures of reaction products .
Basic: What are the stability considerations for storing and handling this compound?
Methodological Answer:
The compound is sensitive to moisture and light. Store at 0–6°C in amber vials under nitrogen. Decomposition pathways include hydrolysis of the epoxide to diols (detectable via NMR δ 3.8–4.0 ppm) or nitro group reduction under acidic conditions. Purity checks via HPLC (C18 column, acetonitrile/water mobile phase) are recommended every 3–6 months .
Advanced: What computational tools are suitable for predicting the compound’s electronic properties and reaction pathways?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the epoxide ring, guiding nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., in water vs. toluene).
- Software: Gaussian, ORCA, or VASP for electronic structure analysis; PyMol for visualizing charge distribution .
Basic: How can researchers confirm the absence of stereochemical byproducts during synthesis?
Methodological Answer:
- Chiral HPLC with a cellulose-based column resolves enantiomers.
- Polarimetry : Specific rotation values (e.g., [α] = ±25–30°) distinguish cis/trans isomers.
- X-ray crystallography unambiguously assigns stereochemistry by analyzing torsion angles (e.g., C1-C2-O-C3 dihedral angles) .
Advanced: What strategies enable selective functionalization of the nitrophenyl group without epoxide ring opening?
Methodological Answer:
- Protection of the Epoxide : Use trimethylsilyl chloride to form a silyl ether, shielding the epoxide during nitrophenyl modifications (e.g., reduction to aminophenyl with H₂/Pd-C).
- Microwave-Assisted Reactions : Short reaction times (5–10 min at 100°C) minimize side reactions.
- Post-functionalization, deprotection with TBAF restores the epoxide .
Advanced: How does the compound’s crystal packing affect its physicochemical properties?
Methodological Answer:
The monoclinic P2₁ structure exhibits intermolecular hydrogen bonds between the ester carbonyl and nitro groups (O···H distances ~2.2 Å), enhancing thermal stability (mp 127–129°C). This packing also reduces solubility in nonpolar solvents. Hirshfeld surface analysis quantifies interactions (e.g., 60% H-bonding contribution) .
Basic: What safety protocols are essential given the compound’s hazard profile?
Methodological Answer:
Classified as a Category 4 acute toxin. Use fume hoods, nitrile gloves, and PPE. Spill cleanup requires neutralization with 10% sodium bicarbonate. Waste disposal must comply with OSHA Hazardous Waste Guidelines (EPA Waste Code D001) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
